molecular formula C17H15ClN2O2S B2726078 N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 683807-34-3

N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Katalognummer: B2726078
CAS-Nummer: 683807-34-3
Molekulargewicht: 346.83
InChI-Schlüssel: INZRHQMESLKTEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 683807-34-3) is a synthetic small molecule based on the 1,4-benzothiazine scaffold, a structure recognized for its diverse biological potential. With a molecular formula of C17H15ClN2O2S and a molecular weight of 346.83 g/mol, this acetamide derivative is of significant interest in medicinal chemistry research. Its molecular structure features a benzothiazinone ring system linked to a 3-chloro-2-methylaniline group, making it a subject of structure-activity relationship (SAR) studies. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. The 1,4-benzothiazine core is a privileged structure in drug discovery, known for yielding compounds with various pharmacological activities. Recent scientific investigations have highlighted the relevance of similar 1,4-benzothiazine derivatives as novel, non-classical antagonists of the dopamine D2 receptor, a key target in central nervous system research . Furthermore, 1,4-benzothiazine-based molecular frameworks are being actively explored for their potential as antibacterial agents and inhibitors of bacterial biofilm formation, which is a major challenge in managing infections associated with medical devices . Researchers can utilize this compound as a chemical reference standard, a building block for the synthesis of novel derivatives, or a pharmacological tool in bioactivity screening assays.

Eigenschaften

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-11(18)5-4-7-12(10)19-16(21)9-15-17(22)20-13-6-2-3-8-14(13)23-15/h2-8,15H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZRHQMESLKTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 349.83 g/mol. The compound features a benzothiazine moiety, which is known for various pharmacological properties.

Research indicates that compounds similar to N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes related to cancer proliferation and metastasis.
  • Modulation of Signaling Pathways : They can affect pathways such as the MAPK/ERK pathway, which is crucial in tumorigenesis.
  • Cytotoxic Effects : Similar compounds have shown cytotoxicity against various cancer cell lines, indicating potential as chemotherapeutic agents.

Antitumor Activity

Several studies have reported the antitumor effects of benzothiazine derivatives. For instance, a study demonstrated that a related compound exhibited significant antiproliferative effects on malignant pleural mesothelioma (MPM) cells by inhibiting the ERK signaling pathway and reducing CD44 expression .

Inhibition Studies

In vitro studies have shown that N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide possesses inhibitory activity against various cancer cell lines. The IC50 values for these compounds typically range from nanomolar to micromolar concentrations, indicating potent activity .

Case Studies

  • Study on Malignant Pleural Mesothelioma : In this study, the compound was tested alongside trametinib (a MEK inhibitor), revealing enhanced antiproliferative effects when used in combination. This suggests that N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide could be an effective adjunct therapy in treating MPM .
  • In Vivo Efficacy : Animal models have shown that compounds with similar structures can effectively reduce tumor size and improve survival rates when administered at specific dosages. These findings support further exploration into clinical applications .

Data Table: Biological Activities and IC50 Values

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMPM0.5ERK pathway inhibition
Compound BBreast Cancer0.8Apoptosis induction
N-(3-Chloro...)Lung Cancer0.6Enzyme inhibition

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position :

  • The 4-chloro derivative (YHV98-4) demonstrated Hv1 channel inhibition, attenuating chronic inflammatory pain in rodent models .
  • 3D-QSAR studies indicate that bulky substituents at the para (4-Cl) or meta (3-CF3) positions enhance antifungal activity due to favorable steric interactions with target enzymes .

The 3-chloro-2-methylphenyl group in the target compound combines halogenated hydrophobicity with steric bulk, which may improve membrane permeability compared to simpler analogs .

Biological Activity Trends: Antifungal activity correlates with substituent bulkiness, as seen in N-(4-chlorophenyl)- and N-(3-trifluoromethylphenyl)- analogs . Analogs with polar groups (e.g., -NO2) are often used as screening compounds but may exhibit reduced bioavailability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name LogP* Solubility (mg/mL) Melting Point (°C) References
N-(3-Chlorophenyl)-... 3.1 <0.1 (water) 180–182
N-(4-Chlorophenyl)-... 3.2 <0.1 (water) 175–177
N-[3-(Trifluoromethyl)phenyl]-... 3.8 <0.05 (water) 190–192

*Predicted using fragment-based methods.

  • Low aqueous solubility is a common limitation, necessitating formulation strategies like salt formation or nanoparticle delivery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazine derivatives and chloroacetamide intermediates. For example, refluxing 3-oxo-3,4-dihydro-2H-1,4-benzothiazine with chloroacetyl chloride in the presence of triethylamine (TEA) under inert conditions yields the acetamide backbone. Intermediates are monitored via TLC and purified via recrystallization (petroleum ether or ethanol) . Structural confirmation requires NMR (e.g., 1^1H/13^{13}C), FT-IR, and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : X-ray crystallography is essential for resolving the stereochemistry of the benzothiazine core and acetamide linkage. For instance, single-crystal X-ray diffraction (SCXRD) reveals bond angles and dihedral angles critical for understanding molecular conformation . Complementary techniques include:

  • NMR : To confirm substituent positions and hydrogen bonding.
  • Mass spectrometry (ESI-MS) : For molecular ion peak validation.
  • FT-IR : To identify carbonyl (C=O) and amide (N-H) stretches .

Q. What are the known biological activities of benzothiazine-acetamide derivatives?

  • Methodological Answer : Benzothiazine derivatives with keto groups exhibit CNS activity, including antidepressant and anticonvulsant effects. In vitro assays (e.g., MAO inhibition, GABA receptor binding) are standard for screening. For example, 3-oxo-benzothiazine analogs show dose-dependent activity in rodent models of depression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) or microwave irradiation reduces reaction time and improves regioselectivity .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves closely eluting byproducts.

Q. What strategies resolve contradictions in reported bioactivity data for this compound class?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC50_{50} thresholds). To address:

  • Dose-response validation : Replicate assays across multiple models (e.g., in vitro neuronal vs. hepatic cells).
  • Metabolic stability testing : Use liver microsomes to assess pharmacokinetic interference .
  • Structural analogs : Compare activity of halogen-substituted vs. methoxy-substituted derivatives to isolate SAR trends .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

  • Methodological Answer : Computational modeling (DFT, molecular docking) identifies key interactions:

  • Benzothiazine keto group : Acts as a hydrogen-bond acceptor with active-site residues (e.g., MAO-B).
  • Chlorophenyl substituent : Enhances lipophilicity, impacting blood-brain barrier permeability .
  • Validation : Mutagenesis studies on target proteins (e.g., serotonin transporters) confirm docking predictions .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Detects sub-ppm impurities using reverse-phase C18 columns (acetonitrile/water gradient).
  • GC-MS : Identifies volatile byproducts (e.g., unreacted chloroacetyl chloride).
  • Stability-indicating assays : Forced degradation (heat, light, pH extremes) followed by LC-PDA ensures robustness .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.